5,8-Difluoroquinoline

Description

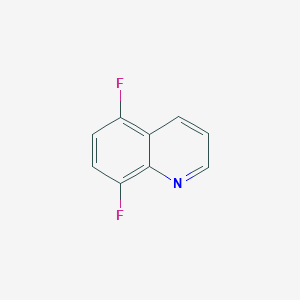

Structure

3D Structure

Properties

IUPAC Name |

5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGDURZULGJEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168116 | |

| Record name | 5,8-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-32-1 | |

| Record name | 5,8-Difluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016650321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16650-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-DIFLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655HE4RCM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,8-Difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,8-difluoroquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule, making it a valuable building block for the development of novel therapeutic agents and functional materials.

Core Concepts: Synthesis Strategies

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. For the preparation of 5,8-difluoroquinoline, the most logical starting material is 2,5-difluoroaniline, which possesses the requisite fluorine substitution pattern. Two classical methods, the Skraup synthesis and the Gould-Jacobs reaction, are particularly relevant for the construction of the quinoline ring from this precursor.

Skraup Synthesis

The Skraup synthesis is a robust method for the preparation of quinolines involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.

A proposed synthetic pathway for 5,8-difluoroquinoline via a modified Skraup reaction is outlined below.

Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative and often milder approach to quinoline synthesis. This method involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent hydrolysis and decarboxylation yield the quinoline core. This pathway would produce a 4-hydroxy-5,8-difluoroquinoline, which would require an additional reduction step to yield 5,8-difluoroquinoline.

Experimental Protocols

Proposed Skraup Synthesis of 5,8-Difluoroquinoline:

-

Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2,5-difluoroaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid) in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with efficient cooling to manage the exothermic reaction.

-

Heating: Once the initial exothermic reaction subsides, heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.

-

Isolation and Purification: Isolate the crude 5,8-difluoroquinoline by filtration or steam distillation. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization of 5,8-Difluoroquinoline

Thorough characterization is essential to confirm the identity and purity of the synthesized 5,8-difluoroquinoline. The following table summarizes key physical and spectroscopic data.

| Property | Data |

| Molecular Formula | C₉H₅F₂N |

| Molecular Weight | 165.14 g/mol |

| CAS Number | 16650-32-1 |

| Boiling Point | 241.8 °C at 760 mmHg[1] |

| ¹H NMR | Data not currently available in literature. |

| ¹³C NMR | Data not currently available in literature. |

| Mass Spectrometry (MS) | Data not currently available in literature. |

Note: Specific spectral data for 5,8-difluoroquinoline is not widely reported. The expected spectra would show characteristic signals for a disubstituted quinoline ring with fluorine couplings.

Visualization of Characterization Workflow

The logical workflow for the characterization of a newly synthesized compound like 5,8-difluoroquinoline is depicted in the following diagram.

Applications in Drug Development

Quinolone scaffolds are prevalent in a wide array of pharmaceuticals, particularly as antibacterial agents. The introduction of fluorine atoms, as in 5,8-difluoroquinoline, can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Researchers in drug development can utilize 5,8-difluoroquinoline as a key intermediate for the synthesis of novel bioactive molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. Further derivatization at various positions on the quinoline ring can lead to the generation of compound libraries for high-throughput screening and lead optimization.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5,8-Difluoroquinoline using Nuclear Magnetic Resonance (NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 5,8-Difluoroquinoline. Due to the limited availability of experimental NMR data for this specific compound in the public domain, this guide utilizes predicted NMR data as a basis for a thorough spectroscopic analysis. The principles and methodologies described herein are fundamental for the structural elucidation and characterization of fluorinated quinoline derivatives and other related heterocyclic compounds.

Introduction to NMR Spectroscopy of Fluorinated Heterocycles

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the context of fluorinated compounds such as 5,8-Difluoroquinoline, ¹⁹F NMR spectroscopy provides a powerful complementary technique to standard ¹H and ¹³C NMR. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection. The large chemical shift range of ¹⁹F NMR and its sensitivity to the local electronic environment make it an excellent probe for molecular structure and interactions.

The presence of fluorine atoms in a molecule significantly influences the ¹H and ¹³C NMR spectra through electron-withdrawing effects and through-bond scalar couplings (J-couplings). The analysis of these coupling patterns provides valuable information about the connectivity of atoms within the molecule.

Predicted NMR Data for 5,8-Difluoroquinoline

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for 5,8-Difluoroquinoline. These values are calculated using established computational methods and serve as a reliable guide for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Data for 5,8-Difluoroquinoline

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.95 | dd | J(H2,H3) = 4.5, J(H2,H4) = 1.8 |

| H-3 | 7.55 | dd | J(H3,H2) = 4.5, J(H3,H4) = 8.5 |

| H-4 | 8.30 | dd | J(H4,H3) = 8.5, J(H4,H2) = 1.8 |

| H-6 | 7.35 | ddd | J(H6,H7) = 9.0, J(H6,F5) = 9.0, J(H6,F8) = 0.5 |

| H-7 | 7.70 | ddd | J(H7,H6) = 9.0, J(H7,F8) = 10.0, J(H7,F5) = 1.0 |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data for 5,8-Difluoroquinoline

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 151.5 | d | ¹J(C2,H2) = 185 |

| C-3 | 122.0 | d | ¹J(C3,H3) = 165 |

| C-4 | 136.0 | d | ¹J(C4,H4) = 168 |

| C-4a | 128.5 | d | ³J(C4a,F5) = 5.0 |

| C-5 | 158.0 | d | ¹J(C5,F5) = 255 |

| C-6 | 115.0 | dd | ¹J(C6,H6) = 165, ²J(C6,F5) = 22 |

| C-7 | 119.0 | dd | ¹J(C7,H7) = 168, ²J(C7,F8) = 25 |

| C-8 | 155.0 | d | ¹J(C8,F8) = 250 |

| C-8a | 140.0 | t | ²J(C8a,F8) = 15, ³J(C8a,F5) = 5 |

Predicted in CDCl₃ solvent.

Table 3: Predicted ¹⁹F NMR Data for 5,8-Difluoroquinoline

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -118.0 | dd | ³J(F5,H6) = 9.0, ⁴J(F5,H4) = 2.0 |

| F-8 | -125.0 | dd | ³J(F8,H7) = 10.0, ⁴J(F8,H2) = 1.0 |

Predicted relative to CFCl₃.

Interpretation of NMR Spectra

3.1. ¹H NMR Spectrum

The proton NMR spectrum of 5,8-Difluoroquinoline is expected to show signals in the aromatic region. The protons on the pyridine ring (H-2, H-3, and H-4) will exhibit characteristic doublet of doublets patterns due to ortho and meta couplings. The protons on the fluorinated benzene ring (H-6 and H-7) will be split by the adjacent fluorine atoms in addition to the coupling with each other, resulting in complex multiplets (doublet of doublet of doublets). Long-range couplings between protons and fluorine atoms (e.g., ⁴J and ⁵J) might also be observed, providing further structural information.

3.2. ¹³C NMR Spectrum

The carbon NMR spectrum will show nine distinct signals. The carbons directly bonded to fluorine (C-5 and C-8) will appear as doublets with large one-bond C-F coupling constants (¹J(C,F) typically in the range of 240-260 Hz). Carbons that are two or three bonds away from a fluorine atom will also show smaller couplings (²J(C,F) and ³J(C,F)). These C-F couplings are crucial for assigning the carbon signals to their respective positions in the molecule.

3.3. ¹⁹F NMR Spectrum

The fluorine NMR spectrum is predicted to show two distinct signals for the non-equivalent F-5 and F-8 atoms. Each signal will be a multiplet due to couplings with the neighboring protons (primarily ³J(F,H)). The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.

3.4. 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons. For 5,8-Difluoroquinoline, COSY would show correlations between H-2, H-3, and H-4, and between H-6 and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule. For instance, HMBC can show correlations from H-4 to C-5 and C-4a, and from H-6 to C-5 and C-8.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality NMR data for fluorinated aromatic compounds like 5,8-Difluoroquinoline.

4.1. Sample Preparation

-

Dissolve approximately 5-10 mg of 5,8-Difluoroquinoline in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Ensure the sample is completely dissolved. Gentle warming or sonication may be used if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

4.2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard 1D proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical spectral width: 0 to 180 ppm.

-

Number of scans: 1024-4096, as ¹³C is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled 1D fluorine spectrum.

-

Typical spectral width: -100 to -150 ppm (relative to CFCl₃).

-

Number of scans: 64-256.

-

Relaxation delay: 1-2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Use standard pulse programs provided by the spectrometer manufacturer.

-

Optimize acquisition parameters (e.g., spectral widths, number of increments, number of scans) based on the 1D spectra and sample concentration.

-

Visualization of Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical workflow for the spectroscopic analysis of 5,8-Difluoroquinoline.

Caption: Molecular structure of 5,8-Difluoroquinoline with IUPAC numbering.

Caption: A generalized workflow for the NMR-based structural analysis of 5,8-Difluoroquinoline.

Conclusion

This technical guide outlines a comprehensive approach to the spectroscopic analysis of 5,8-Difluoroquinoline using NMR. By combining predicted 1D and 2D NMR data with established experimental protocols and interpretation strategies, researchers can confidently elucidate and verify the structure of this and other related fluorinated compounds. The detailed analysis of chemical shifts and coupling constants, particularly those involving fluorine, is paramount for a complete structural assignment. The workflows and data presented here serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of fluorinated quinolines.

Crystal Structure of 5,8-Difluoroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific single-crystal X-ray diffraction data for 5,8-difluoroquinoline derivatives could not be located. The information presented herein is based on closely related fluorinated quinoline and quinoxaline structures to provide a foundational understanding and procedural guidance for researchers in this field. This guide offers a template for the data that would be presented had specific 5,8-difluoroquinoline crystal structures been available and details the experimental protocols necessary for their determination.

Introduction

Quinolines substituted with fluorine atoms represent a significant class of heterocyclic compounds in medicinal chemistry, frequently exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of fluorine at the C5 and C8 positions of the quinoline ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profiles.

X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This information is invaluable for understanding structure-activity relationships (SAR), designing novel derivatives with improved efficacy and selectivity, and for computational modeling studies such as molecular docking. This technical guide outlines the methodologies for the synthesis, crystallization, and crystallographic analysis of 5,8-difluoroquinoline derivatives and presents a standardized format for the reporting of such data.

Data Presentation: Crystallographic Parameters

The following table provides a template for the presentation of quantitative crystallographic data for 5,8-difluoroquinoline derivatives. In the absence of specific data for this class of compounds, parameters for a related difluoro-heterocyclic compound, 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile, are included for illustrative purposes.[1][2]

| Parameter | 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile[1][2] |

| Compound ID | 1 |

| Chemical Formula | C₁₀H₆F₂N₄ |

| Formula Weight | 220.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2173 (9) |

| b (Å) | 8.7011 (15) |

| c (Å) | 11.1453 (19) |

| α (°) | 75.545 (2) |

| β (°) | 81.854 (2) |

| γ (°) | 76.427 (2) |

| Volume (ų) | 474.40 (14) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.541 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.132 |

| Temperature (K) | 293(2) |

| Radiation (λ) (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 4155 |

| Independent Reflections | 2141 |

| R(int) | 0.026 |

| Final R indices [I > 2σ(I)] | R₁ = 0.043, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.053, wR₂ = 0.125 |

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 5,8-difluoroquinoline derivatives.

Synthesis of 5,8-Difluoroquinoline Derivatives

A general synthetic workflow for the preparation of a hypothetical 5,8-difluoroquinoline derivative is outlined below. The specific reagents and conditions would be adapted based on the desired substituents.

Protocol:

-

Synthesis of the 5,8-Difluoroquinoline Core: A common method for synthesizing the quinoline core is the Skraup synthesis. In a typical procedure, 2,5-difluoroaniline would be reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate). The reaction mixture is heated, and upon completion, the product is isolated and purified by column chromatography or recrystallization.

-

Functionalization: The 5,8-difluoroquinoline core can be further modified to introduce various functional groups. For example, nucleophilic aromatic substitution reactions can be employed to introduce substituents at specific positions. The choice of solvent, temperature, and base is crucial for controlling the regioselectivity of these reactions.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Protocol:

-

Purification: The synthesized 5,8-difluoroquinoline derivative must be of high purity (>98%). Purification can be achieved by techniques such as column chromatography, preparative thin-layer chromatography, or recrystallization.

-

Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify suitable conditions for crystal growth. Solvents in which the compound has moderate solubility are often good candidates.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent leads to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

-

X-ray Data Collection and Structure Refinement

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial crystal structure is determined using methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental diffraction data using full-matrix least-squares methods.

-

Validation: The final refined structure is validated using crystallographic software to check for correctness and quality.

Signaling Pathways and Logical Relationships

While specific signaling pathways for 5,8-difluoroquinoline derivatives are not yet elucidated, many fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Inhibition of these enzymes leads to bacterial cell death. The logical relationship for this mechanism of action is depicted below.

Conclusion

The determination of the crystal structures of 5,8-difluoroquinoline derivatives is a crucial step in advancing our understanding of their chemical properties and biological activities. This guide provides a framework for the synthesis, crystallization, and crystallographic analysis of these compounds. The availability of precise structural data will undoubtedly accelerate the design and development of novel 5,8-difluoroquinoline-based therapeutic agents. Further research is warranted to obtain and report the crystal structures of this promising class of molecules.

References

Quantum Chemical Blueprint for 5,8-Difluoroquinoline: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive computational methodology for the theoretical investigation of 5,8-Difluoroquinoline. In the absence of extensive experimental and computational data for this specific molecule, this document outlines a robust protocol based on established quantum chemical practices for analogous aromatic heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for conducting and interpreting quantum chemical calculations to unlock the therapeutic potential of 5,8-Difluoroquinoline.

Introduction: The Promise of Fluorinated Quinolines

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. The introduction of fluorine atoms into the quinoline ring system can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 5,8-Difluoroquinoline, with its distinct substitution pattern, presents an intriguing candidate for drug discovery. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for predicting its behavior and interactions with biomolecules. Quantum chemical calculations provide a powerful in-silico approach to elucidate these molecular characteristics, thereby guiding rational drug design.

Proposed Experimental and Computational Protocols

This section details a standardized and rigorous computational methodology for the theoretical investigation of 5,8-Difluoroquinoline using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[1]

Computational Methodology

-

Software: All quantum chemical calculations will be performed using a standard software package such as Gaussian, ORCA, or Schrödinger's Maestro.

-

Level of Theory:

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended for these calculations. The B3LYP functional has a proven track record of providing reliable results for a wide range of organic molecules.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy and hydrogen atoms, which are crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling non-covalent interactions.

-

-

Computational Steps:

-

Geometry Optimization: An initial 3D structure of 5,8-Difluoroquinoline will be constructed and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process identifies the molecule's most stable conformation, corresponding to a minimum on the potential energy surface.

-

Frequency Analysis: Following geometry optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

-

Electronic Properties Analysis: A comprehensive analysis of the electronic properties will be conducted, including:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[3][4]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and potential sites for intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions.

-

NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the ¹H and ¹³C NMR chemical shifts, which can be directly compared with experimental NMR data for structural elucidation.

-

-

Data Presentation: Predicted Molecular Properties

The following tables summarize the predicted quantitative data for 5,8-Difluoroquinoline based on the proposed computational protocol. These values are illustrative and derived from typical results for similar fluorinated quinoline derivatives.

Table 1: Predicted Optimized Geometrical Parameters for 5,8-Difluoroquinoline

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.41 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.38 | C3-C4-N1 | 118.9 |

| C4-N1 | 1.33 | C4-N1-C9 | 117.5 |

| C5-C6 | 1.39 | C5-F1 | 1.35 |

| C7-C8 | 1.39 | C8-F2 | 1.35 |

| C9-C1 | 1.42 | F1-C5-C6 | 118.7 |

| N1-C9 | 1.38 | F2-C8-C7 | 118.8 |

Table 2: Predicted Vibrational Frequencies for 5,8-Difluoroquinoline

| Mode | Frequency (cm⁻¹) | Assignment |

| ν1 | 3080 | C-H stretch (aromatic) |

| ν2 | 1610 | C=C stretch (quinoline ring) |

| ν3 | 1580 | C=N stretch (quinoline ring) |

| ν4 | 1250 | C-F stretch |

| ν5 | 830 | C-H bend (out-of-plane) |

Table 3: Predicted Electronic Properties of 5,8-Difluoroquinoline

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 1.4 eV |

| Ionization Potential | 6.7 eV |

| Chemical Hardness | 2.65 eV |

| Electronegativity | 4.15 eV |

Visualization of Computational Workflow and Applications

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the logical connections between the calculated properties and their applications in drug development.

Conclusion: A Roadmap for Future Research

This technical guide provides a robust computational framework for the in-depth quantum chemical characterization of 5,8-Difluoroquinoline. The proposed DFT-based methodology will yield valuable insights into its structural, electronic, and spectroscopic properties. These theoretical predictions will be instrumental in understanding the molecule's reactivity, potential intermolecular interactions, and its suitability as a drug candidate. The data and visualizations presented herein serve as a foundational roadmap for future experimental and computational investigations, paving the way for the rational design and development of novel therapeutic agents based on the 5,8-Difluoroquinoline scaffold.

References

- 1. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

5,8-Difluoroquinoline: A Technical Guide for Drug Development Professionals

CAS Number: 16650-32-1

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5,8-Difluoroquinoline, a fluorinated heterocyclic compound of interest to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

5,8-Difluoroquinoline is a substituted quinoline with the molecular formula C₉H₅F₂N. The introduction of two fluorine atoms onto the quinoline core significantly influences its physicochemical properties, which are crucial for its behavior in biological systems. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 16650-32-1 | [1] |

| Molecular Formula | C₉H₅F₂N | [2] |

| Molecular Weight | 165.14 g/mol | [2] |

| Boiling Point | 241.8°C at 760 mmHg | [1] |

| Density | 1.319 g/cm³ | [1] |

| Flash Point | 100°C | |

| Melting Point | No data available | |

| Solubility | No data available | [1] |

Synthesis and Experimental Protocols

A proposed synthetic workflow for a related compound, 5-Fluoro-2-methyl-8-nitroquinoline, suggests that key transformations may include nitration of a quinoline precursor followed by a series of reactions to introduce the fluorine atom. A potential, though unverified, synthetic workflow for 5,8-Difluoroquinoline could conceptually follow a similar logic, starting from a suitable quinoline precursor and involving sequential fluorination steps.

Hypothetical Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 5,8-Difluoroquinoline.

Note: This is a hypothetical pathway and would require significant experimental validation. Researchers should consult literature on quinoline chemistry for detailed methodologies on fluorination reactions.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of 5,8-Difluoroquinoline is limited in the public domain. However, based on the well-established pharmacology of the broader fluoroquinolone class of antibiotics, a probable mechanism of action can be inferred.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Inferred Mechanism of Action:

Caption: Inferred mechanism of action of 5,8-Difluoroquinoline based on the fluoroquinolone class.

The specific impact of the 5,8-difluoro substitution pattern on the potency and spectrum of activity against various bacterial strains would require dedicated biological evaluation.

Signaling Pathways and Drug Development Implications

Currently, there is no direct evidence linking 5,8-Difluoroquinoline to the modulation of specific signaling pathways in mammalian cells. Research on other fluoroquinolones has occasionally reported off-target effects, but these are not well-defined for this particular derivative.

For drug development professionals, 5,8-Difluoroquinoline represents a scaffold with potential for further investigation. The fluorine substitutions can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. Future research should focus on:

-

Antimicrobial Spectrum and Potency: Evaluating its activity against a broad panel of Gram-positive and Gram-negative bacteria, including resistant strains.

-

Cytotoxicity and Safety Profile: Assessing its effects on mammalian cell lines to determine its therapeutic index.

-

Pharmacokinetic Properties: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Identification and Mechanism of Action: Confirming its interaction with bacterial topoisomerases and exploring any potential off-target effects.

A systematic experimental workflow for the initial biological evaluation of 5,8-Difluoroquinoline is proposed below.

Experimental Workflow for Biological Evaluation:

Caption: A proposed workflow for the biological evaluation of 5,8-Difluoroquinoline.

References

Synthesis of Novel 5,8-Difluoroquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, with fluoroquinolone derivatives being particularly prominent due to their broad-spectrum antibacterial and emerging anticancer activities. This technical guide focuses on the synthesis of a specific subclass: novel 5,8-difluoroquinoline analogs. The introduction of fluorine atoms at the 5 and 8 positions of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, offering potential for enhanced biological activity and novel therapeutic applications. This document provides a comprehensive overview of the synthetic methodologies, detailed experimental protocols, quantitative data for representative analogs, and an exploration of the mechanistic underpinnings of their biological action.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most versatile and widely adopted method for the synthesis of the 4-hydroxyquinoline core, a key precursor to many bioactive quinolones, is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization. For the synthesis of 5,8-difluoroquinoline analogs, the logical starting material is 2,5-difluoroaniline.

The overall synthetic workflow can be depicted as follows:

Caption: General workflow for the synthesis of 5,8-difluoroquinoline analogs.

Experimental Protocols

Synthesis of Ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate (Intermediate 1)

Materials:

-

2,5-Difluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

-

In a round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is typically a solid or a viscous oil and can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)

Materials:

-

Ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate

-

High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

Procedure:

-

Dissolve ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate (1.0 eq) in a high-boiling point solvent (e.g., Diphenyl ether) in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Add a non-polar solvent like hexane to facilitate complete precipitation.

-

Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling point solvent, and dry under vacuum.

Synthesis of 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Core Scaffold)

Materials:

-

Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[4]

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to yield the desired 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Quantitative Data

The following tables summarize key quantitative data for representative 5,8-difluoroquinoline analogs.

Table 1: Synthesis Yields and Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉F₂NO₃ | 253.20 | 288-290 | ~90-95 (cyclization) |

| 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₀H₅F₂NO₃ | 225.15 | >300 | ~92 (hydrolysis)[4] |

| Sparfloxacin | C₁₉H₂₂F₂N₄O₃ | 392.40 | 263-265 | - |

Table 2: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) | Mass Spec (m/z) |

| Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate | 13.16 (s, 1H, OH), 7.92 (dd, 1H), 7.57 (dd, 1H), 4.46 (s, 2H), 4.05 (s, 3H), 1.45 (t, 3H) (CDCl₃, representative shifts)[5] | 171.0, 167.7, 155.4 (d, J=245.5 Hz), 148.9 (d, J=257.5 Hz), 140.1, 128.8, 118.7, 115.2, 108.9, 60.7, 14.3 (CDCl₃, representative shifts) | 253 (M⁺) |

| 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 15.3 (s, 1H), 13.4 (s, 1H), 8.8 (s, 1H), 8.2-7.6 (m, 3H) (DMSO-d₆, representative shifts)[4] | Data not readily available in searched literature. | 225 (M⁺) |

Biological Activity

Antibacterial Activity

5,8-Difluoroquinoline analogs, particularly those with a cyclopropyl group at N-1 and a piperazinyl moiety at C-7, have demonstrated potent antibacterial activity. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1]

Table 3: Minimum Inhibitory Concentrations (MIC) of 5,8-Difluoroquinoline Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

| Sparfloxacin | Staphylococcus aureus | 0.12 - 0.5 | [6] |

| Sparfloxacin | Escherichia coli | 0.06 - 0.25 | [6] |

| Sparfloxacin | Pseudomonas aeruginosa | 1 - 4 | [6] |

| Ciprofloxacin (for comparison) | Staphylococcus aureus | 0.25 - 1 | [6] |

| Ciprofloxacin (for comparison) | Escherichia coli | 0.015 - 0.12 | [6] |

| Ciprofloxacin (for comparison) | Pseudomonas aeruginosa | 0.25 - 1 | [6] |

Anticancer Activity

Recent research has highlighted the potential of fluoroquinolones as anticancer agents. Their primary mechanism in eukaryotic cells is the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.[7][8]

Table 4: In Vitro Anticancer Activity (IC₅₀) of Novel Fluoroquinolone Analogs

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Ciprofloxacin-chalcone derivative | A549 (Lung) | 27.71 | [8] |

| Ciprofloxacin-chalcone derivative | HepG2 (Liver) | 22.09 | [8] |

| Norfloxacin-chalcone derivative | PC3 (Prostate) | 2.33 | [9] |

| Norfloxacin-chalcone derivative | MCF-7 (Breast) | 2.27 | [9] |

Signaling Pathway Visualization

The anticancer activity of 5,8-difluoroquinoline analogs that target topoisomerase II culminates in the induction of apoptosis. The following diagram illustrates the key steps in this signaling cascade.

Caption: Apoptotic pathway induced by 5,8-difluoroquinoline analogs.

Conclusion

The synthesis of novel 5,8-difluoroquinoline analogs presents a promising avenue for the discovery of new therapeutic agents. The robust Gould-Jacobs reaction provides a reliable method for the construction of the core quinoline scaffold, which can be further functionalized to generate a diverse library of compounds. The demonstrated antibacterial and emerging anticancer activities of this class of molecules, coupled with a growing understanding of their mechanisms of action, underscore their potential in addressing unmet medical needs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.

References

- 1. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]

- 4. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. In vitro antimicrobial activity of fluoroquinolones against clinical isolates obtained in 1989 and 1990 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the C-5 Position in 5,8-Difluoroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity at the C-5 position of 5,8-difluoroquinoline. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. This document outlines the key factors governing the reactivity of the C-5 position and provides insights into its functionalization through various organic reactions.

Electronic and Steric Landscape of 5,8-Difluoroquinoline

The reactivity of 5,8-difluoroquinoline is primarily dictated by the interplay of electronic and steric effects of the two fluorine atoms and the nitrogen atom within the quinoline ring system. The fluorine atoms at C-5 and C-8 are potent electron-withdrawing groups, significantly influencing the electron density distribution across the aromatic rings. This electronic pull, combined with the inherent electron-withdrawing nature of the pyridine ring, renders the entire molecule electron-deficient.

The nitrogen atom in the quinoline ring also plays a crucial role as a directing group. The combination of these features dictates the most probable sites for nucleophilic attack, electrophilic substitution, and metal-catalyzed functionalization. Specifically, the C-5 position is directly influenced by the attached fluorine atom, making it a key site for certain chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) at C-5

The electron-deficient nature of the 5,8-difluoroquinoline ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C-5 position is a potential leaving group, activated by the electron-withdrawing effects of the second fluorine atom at C-8 and the quinoline nitrogen.

Key Factors Influencing SNAr at C-5:

-

Nucleophile Strength: Stronger nucleophiles will react more readily.

-

Reaction Temperature: Higher temperatures are often required to overcome the activation energy of the reaction.

-

Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are typically used to facilitate SNAr reactions.

-

Steric Hindrance: The accessibility of the C-5 position to the incoming nucleophile can influence the reaction rate.

While direct experimental data for SNAr at the C-5 position of 5,8-difluoroquinoline is not extensively reported in publicly available literature, analogies can be drawn from similar difluorinated heteroaromatic systems. For instance, in 5,6-difluoroisoquinoline, the C-5 position is a viable site for nucleophilic attack.

Hypothetical SNAr Reaction at C-5:

Electronic properties of the 5,8-Difluoroquinoline ring

An In-Depth Technical Guide to the Electronic Properties of the 5,8-Difluoroquinoline Ring

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms can profoundly alter the physicochemical and biological properties of these molecules. This guide provides a comprehensive technical overview of the electronic properties of the 5,8-difluoroquinoline ring, a core of significant interest in modern drug development. By examining its photophysical, electrochemical, and theoretical characteristics, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how 5,8-difluorination impacts molecular behavior and biological activity.

The Influence of 5,8-Difluorination on the Quinoline Core

The introduction of fluorine atoms at the 5 and 8 positions of the quinoline ring imparts unique electronic characteristics that are highly advantageous in drug design. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) on the aromatic system. This effect lowers the pKa of the quinoline nitrogen, reducing its basicity and altering its ionization state at physiological pH.

Furthermore, this difluorination significantly impacts the molecule's lipophilicity and metabolic stability.[1] The substitution of hydrogen with fluorine, which has a comparable van der Waals radius, generally does not hinder binding to target proteins.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile. These modifications make the 5,8-difluoroquinoline scaffold a valuable building block for developing novel bioactive compounds, particularly in the realm of antibacterial agents.[1][2][3][4]

References

5,8-Difluoroquinoline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,8-Difluoroquinoline has emerged as a privileged scaffold in organic synthesis, serving as a versatile building block for the construction of a diverse array of functional molecules with significant applications in medicinal chemistry and materials science. The strategic placement of fluorine atoms at the 5 and 8 positions of the quinoline ring system imparts unique electronic properties, enhances metabolic stability, and modulates the pharmacokinetic profile of derivative compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of 5,8-difluoroquinoline. It details key experimental protocols for its functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions and explores the biological significance of its derivatives, particularly in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 5,8-difluoroquinoline is paramount for its effective utilization in synthetic endeavors. The electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the aromatic system, impacting its reactivity and spectroscopic signature.

Table 1: Physical and Chemical Properties of 5,8-Difluoroquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₅F₂N | N/A |

| Molecular Weight | 165.14 g/mol | N/A |

| Boiling Point | 241.8 °C at 760 mmHg[1] | ChemicalBook[1] |

| Density | 1.319 g/cm³ | N/A |

| Appearance | Not specified | N/A |

| Solubility | No data available | N/A |

Table 2: Spectroscopic Data for 5,8-Difluoroquinoline

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spectrum (MS) | Data not available in search results. |

| Infrared (IR) Spectrum | Data not available in search results. |

Note: Specific experimental spectroscopic data for the parent 5,8-difluoroquinoline were not available in the search results. The provided data for derivatives can offer insights into expected spectral regions.

Synthesis of the 5,8-Difluoroquinoline Core

The construction of the 5,8-difluoroquinoline scaffold can be achieved through established methods for quinoline synthesis, such as the Skraup and Gould-Jacobs reactions, starting from appropriately substituted aniline precursors.

Skraup Synthesis (Hypothetical Protocol)

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring. For the synthesis of 5,8-difluoroquinoline, 2,5-difluoroaniline would be the logical starting material.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2,5-difluoroaniline with cooling.

-

Addition of Reagents: To the stirred mixture, add an oxidizing agent (e.g., nitrobenzene or arsenic acid) followed by the slow addition of glycerol via the dropping funnel.

-

Reaction: Heat the reaction mixture under reflux for several hours. The reaction is often exothermic and requires careful temperature control.

-

Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The crude product is then typically purified by steam distillation or column chromatography.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which can be further modified to yield the parent quinoline.[2][3][4][5] This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[2][3][4][5]

Experimental Protocol:

-

Condensation: A mixture of 2,5-difluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, to form the corresponding anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate is heated at a higher temperature (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, yielding ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is saponified to the carboxylic acid, which is then decarboxylated upon heating to afford 4-hydroxy-5,8-difluoroquinoline. Further chemical reduction would be required to obtain the parent 5,8-difluoroquinoline.

Key Reactions of 5,8-Difluoroquinoline as a Building Block

The electron-deficient nature of the 5,8-difluoroquinoline ring system makes it amenable to a variety of transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms at positions 5 and 8 are susceptible to displacement by nucleophiles, providing a direct method for introducing diverse functional groups.

Experimental Protocol: Reaction with Piperazine

-

Reaction Setup: To a solution of 5,8-difluoroquinoline in a suitable solvent (e.g., DMSO, NMP, or dioxane), add an excess of piperazine and a base (e.g., K₂CO₃ or Et₃N).

-

Reaction: Heat the reaction mixture at an elevated temperature (typically 80-150 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction is cooled, and water is added to precipitate the product or to allow for extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize 5,8-difluoroquinoline in cross-coupling reactions, it is often necessary to first convert one of the C-F bonds to a more reactive C-X bond (where X = Cl, Br, I, or OTf). However, direct C-F activation is also an area of active research. Assuming a bromo- or iodo-substituted 5,8-difluoroquinoline is available, a variety of powerful C-C and C-N bond-forming reactions can be employed.

This reaction enables the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound.

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, combine the halo-5,8-difluoroquinoline, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

This method is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol (General):

-

Reaction Setup: To a degassed solution of the halo-5,8-difluoroquinoline and a terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or diisopropylamine).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Work-up and Purification: The reaction mixture is filtered to remove the precipitated amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds between an aryl halide and an amine.[6][7][8][9][10]

Experimental Protocol (General):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-5,8-difluoroquinoline, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or DavePhos), and a strong base (e.g., NaOtBu or K₃PO₄).

-

Solvent: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture at a temperature typically between 80 and 110 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development

The 5,8-difluoroquinoline scaffold is a key component in a number of biologically active compounds, exhibiting a range of therapeutic potential.

Antibacterial Agents

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. The mechanism of action of these drugs, including the 5,8-difluoroquinolone derivative sparfloxacin, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

Anticancer Activity

Recent research has focused on repurposing fluoroquinolones as anticancer agents.[11][12][13][14][15] These compounds have been shown to exhibit significant cytotoxic activity against a variety of cancer cell lines.[11][12][13][14][15] The proposed mechanism of action for some of these derivatives also involves the inhibition of topoisomerases, but in this case, the human enzymes, leading to DNA damage and apoptosis in cancer cells.[11]

Table 3: In Vitro Cytotoxicity of Selected Fluoroquinolone Derivatives

| Compound Designation | Cell Line | IC₅₀ (µM) | Reference |

| 2-Styryl-8-nitroquinolines | HeLa | 2.897 - 10.37 | [12] |

| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | [12] |

| Ciprofloxacin/Quinoline Derivatives | SR-leukaemia | Growth inhibition of 33.25-52.62% | [12] |

| Ciprofloxacin/Quinoline Derivatives | UO-31 renal cell carcinoma | Growth inhibition of 55.49-64.19% | [12] |

Note: The table presents data for structurally related quinoline derivatives to illustrate the potential for anticancer activity within this class of compounds.

Antifungal Activity

Derivatives of quinolines have also demonstrated promising antifungal properties. The exact mechanisms can vary, but some have been shown to act synergistically with existing antifungal drugs.

Table 4: In Vitro Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound Designation | Fungal Species | MIC (µg/mL) |

| PH265 | Cryptococcus neoformans | 0.5 - 1 |

| PH276 | Cryptococcus neoformans | 0.5 - 8 |

| A14 (8-hydroxyquinolin-5-ylidene thiosemicarbazone derivative) | Cryptococcus gattii, C. neoformans, C. glabrata, C. auris | ≤ 0.0313 - 2 |

Note: This data for 8-hydroxyquinoline derivatives highlights the potential for antifungal activity within the broader quinoline class.

Conclusion

5,8-Difluoroquinoline is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties and reactivity profile allow for the construction of a wide range of complex molecules with significant potential in drug discovery and materials science. The synthetic methodologies outlined in this guide, including classical quinoline syntheses and modern cross-coupling reactions, provide a robust toolkit for the derivatization of this important scaffold. The demonstrated antibacterial, anticancer, and antifungal activities of its derivatives underscore the continued importance of 5,8-difluoroquinoline in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of 5,8-difluoroquinoline derivatives is a promising avenue for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ablelab.eu [ablelab.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. ias.ac.in [ias.ac.in]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols: The Versatile Scaffold of 5,8-Difluoroquinoline in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5,8-difluoroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring advantageous physicochemical properties to molecules that incorporate it. The strong electron-withdrawing nature of the two fluorine atoms at positions 5 and 8 significantly influences the electronic distribution of the quinoline ring system, impacting key parameters such as pKa, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide vectors for further chemical modification. This document provides an overview of the applications of 5,8-difluoroquinoline in the development of antibacterial, anticancer, and kinase-inhibiting agents, complete with experimental protocols and quantitative data.

Application in Antibacterial Drug Discovery

The 5,8-difluoroquinoline core is a key component of several potent fluoroquinolone antibiotics. These compounds exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination. The fluorine atom at position 8 has been shown to contribute to increased antibacterial potency.

Featured Compound: Sparfloxacin

Sparfloxacin is a third-generation fluoroquinolone antibiotic that incorporates a 5-amino-6,8-difluoroquinoline core. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids were synthesized, with the 5-amino substituted derivatives showing optimal antibacterial activity.[1] Sparfloxacin (originally AT-4140) was identified as a promising therapeutic agent, demonstrating superior in vitro and in vivo potency compared to ciprofloxacin.[1]

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for representative 5,8-difluoroquinoline-containing compounds against various bacterial strains.

| Compound | C5-Substituent | C7-Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Sparfloxacin | -NH₂ | cis-3,5-dimethyl-1-piperazinyl | 0.1 | 0.05 | 0.78 | [1] |

| Compound 36k | -NH₂ | cis-3,5-dimethyl-1-piperazinyl | Superior to Ciprofloxacin | Superior to Ciprofloxacin | Superior to Ciprofloxacin | [1] |

Note: "Superior to Ciprofloxacin" indicates that the compound showed greater potency in the cited study, though specific values for all strains were not provided in the abstract.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) for novel 5,8-difluoroquinoline derivatives.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Compound Dilution Series:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring absorbance at 600 nm.

-

Experimental Workflow: Antibacterial Drug Discovery

Application in Anticancer Drug Discovery

The fluoroquinolone scaffold, including derivatives of 5,8-difluoroquinoline, has been repurposed for anticancer applications.[2] The primary mechanism of action for their anticancer effects is the inhibition of human topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[2] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the 50% inhibitory concentration (IC₅₀) values for novel fluoroquinolone derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Reference |

| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | - | - | [3] |

| MCF-7 (Breast) | 2.27 | - | - | [3] | |

| MDA-MB-231 (Breast) | 1.52 | - | - | [3] | |

| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 | [3] |

Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 5,8-difluoroquinoline derivatives against human topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

Test compounds dissolved in DMSO

-

Etoposide (positive control)

-

Stop buffer/loading dye (containing SDS and proteinase K)

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, supercoiled plasmid DNA, and human topoisomerase II enzyme.

-

-

Compound Addition:

-

Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (Etoposide).

-

-

Incubation:

-

Incubate the mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop buffer/loading dye.

-

-

Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

-

Visualization and Analysis:

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.

-

Signaling Pathway: Topoisomerase II Inhibition and Apoptosis Induction

References

- 1. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5,8-Difluoroquinoline-Based Antibacterial Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis, mechanism of action, and antibacterial activity of 5,8-difluoroquinoline-based compounds. Quinolones, particularly fluoroquinolones, are a critical class of synthetic antibacterial agents that function by inhibiting bacterial DNA synthesis. The strategic placement of fluorine atoms on the quinoline core, such as at the C-5 and C-8 positions, can significantly modulate the compound's potency, spectrum of activity, and pharmacokinetic properties.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork.[3][4]

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication, allowing them to segregate into daughter cells.[3][5]

The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it.[3] This action traps the enzyme on the DNA, prevents the re-ligation of the DNA strands, and leads to the accumulation of double-strand breaks.[2] These breaks block the movement of the replication fork, ultimately triggering cell death.[2][3]

Synthetic Pathways: The Gould-Jacobs Reaction

A robust and widely used method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[6][7] This thermal cyclization process is particularly effective for synthesizing the foundational structure of many quinolone antibiotics.[8] The reaction proceeds in a series of steps starting from an appropriately substituted aniline. For the synthesis of a 5,8-difluoroquinoline core, 2,5-difluoroaniline is the logical starting material.

The key stages of the Gould-Jacobs reaction are:

-

Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM) via a Michael-type addition, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[6][9]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (often >250 °C).[8] This step forms the quinoline ring system.

-

Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is typically hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated if the 3-carboxy group is not desired in the final product. However, for quinolone antibiotics, this group is essential for activity.

Experimental Protocols

The following protocols outline the synthesis of a key 5,8-difluoroquinolone intermediate and its subsequent functionalization to produce a potential antibacterial agent.

Protocol 1: Synthesis of Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is based on the Gould-Jacobs reaction for creating the core quinolone structure.

Materials:

-

2,5-Difluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or another high-boiling point solvent)

-

Ethanol

-

Acetonitrile

Procedure:

-

Condensation: In a round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-120 °C for 1-2 hours. Ethanol is generated as a byproduct and can be removed by distillation.

-

Cyclization: To the resulting crude anilidomethylenemalonate intermediate, add diphenyl ether to serve as a high-boiling solvent. Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Isolation: Allow the reaction mixture to cool to room temperature. The cyclized product should precipitate from the solution.

-

Purification: Filter the solid precipitate and wash it thoroughly with a suitable solvent like hexane or acetonitrile to remove the diphenyl ether. The resulting solid can be further purified by recrystallization from a solvent such as ethanol to yield the final product, ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Synthesis of 5,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol describes the introduction of a piperazine moiety at the C-7 position and subsequent hydrolysis of the ester to the active carboxylic acid. This requires a precursor with a leaving group (e.g., fluorine or chlorine) at C-7. The synthesis of such a precursor often involves additional steps starting from a different aniline. For this protocol, we assume the availability of Ethyl 5,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

-

Ethyl 5,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

N-methylpiperazine

-

Pyridine or Triethylamine (as a base)

-